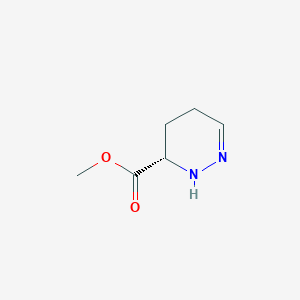
苯丙酸睾酮
描述
苯丙酸睾酮,也称为睾酮氢化肉桂酸酯,是一种合成的雄激素类固醇,也是一种雄激素酯。它实际上是睾酮的 C17β 苯丙酸酯。 该化合物最早合成于 1951 年,并于 1953 年在文献中有所描述 。 它已被用于各种制剂中,包括 Sustanon 和 Omnadren,用于睾酮替代疗法 。
科学研究应用
苯丙酸睾酮在科学研究中具有广泛的应用:
化学: 用作研究酯化和水解反应的模型化合物。
生物学: 研究其在雄激素受体结合和基因表达调节中的作用。
医学: 用于治疗性腺功能减退症和骨质疏松症等疾病的睾酮替代疗法。
作用机制
苯丙酸睾酮通过与雄激素受体结合发挥作用。配体-受体复合物转运到细胞核,并与染色体 DNA 上的雄激素反应元件结合。 这种结合调节雄激素反应基因的转录,导致参与男性特征和合成代谢效应的蛋白质表达 。
类似化合物:
丙酸睾酮: 睾酮的另一种酯,半衰期较短。
烯丙醇睾酮: 与苯丙酸睾酮相比,作用时间更长的酯。
苯丙酸诺龙: 类似的酯,但以诺龙为基础类固醇。
独特性: 苯丙酸睾酮的半衰期中等,在快速起效和持续释放之间取得平衡。 这使其适用于需要稳定睾酮水平的治疗应用 。
生化分析
Biochemical Properties
Testosterone phenylpropionate interacts with the androgen receptor (AR). The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .
Cellular Effects
Testosterone phenylpropionate has been shown to support muscle growth and healing . It regulates nutrient and energy balance to maintain protein synthesis and metabolism in cardiomyocytes . Supraphysiological concentrations induce cardiac hypertrophy .
Molecular Mechanism
The mechanism of action of testosterone phenylpropionate involves binding to the androgen receptor (AR). The ligand-receptor complex then translocates to the nucleus and binds to androgen response elements (AREs) on chromosomal DNA, thereby modulating the transcription of a set of androgen-responsive genes .
Temporal Effects in Laboratory Settings
One study found that an intramuscular injection of testosterone did not enhance strength and power performance in recreationally active, young men 24 hours post-injection .
Metabolic Pathways
Testosterone phenylpropionate is involved in the androgen signaling pathway. It is metabolized in the liver, mainly through reduction and conjugation .
Transport and Distribution
Testosterone phenylpropionate is typically administered through intramuscular injection
Subcellular Localization
It is known that the testosterone-AR complex translocates to the nucleus, where it binds to AREs and modulates gene transcription .
准备方法
合成路线和反应条件: 苯丙酸睾酮通过将睾酮与苯丙酸酯化合成。该反应通常涉及使用催化剂和有机溶剂。该过程可以概括如下:
反应物: 睾酮和苯丙酸。
催化剂: 酸性催化剂,如硫酸。
溶剂: 有机溶剂,如甲苯或二恶烷。
反应条件: 将混合物在回流条件下加热以促进酯化反应。
工业生产方法: 在工业环境中,苯丙酸睾酮的生产遵循类似的原理,但规模更大。该过程包括:
大量反应物: 大量睾酮和苯丙酸。
连续搅拌: 以确保均匀混合和反应。
温度控制: 精确控制温度以优化产率。
化学反应分析
反应类型: 苯丙酸睾酮会发生各种化学反应,包括:
氧化: 使用高锰酸钾等氧化剂将酮或醇转化。
还原: 使用锂铝氢化物等还原剂将酯基还原为醇。
取代: 亲核取代反应,其中酯基可以被其他官能团取代。
常用试剂和条件:
氧化: 酸性介质中的高锰酸钾。
还原: 无水乙醚中的锂铝氢化物。
取代: 碱性条件下的胺或硫醇等亲核试剂。
主要产物:
氧化: 形成酮或羧酸。
还原: 形成伯醇或仲醇。
取代: 形成取代的睾酮衍生物。
相似化合物的比较
Testosterone Propionate: Another ester of testosterone with a shorter half-life.
Testosterone Enanthate: A longer-acting ester compared to testosterone phenylpropionate.
Nandrolone Phenylpropionate: Similar ester but with nandrolone as the base steroid.
Uniqueness: Testosterone phenylpropionate is unique due to its intermediate half-life, providing a balance between rapid onset and sustained release. This makes it suitable for therapeutic applications requiring stable testosterone levels .
属性
IUPAC Name |
[(8R,9S,10R,13S,14S,17S)-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl] 3-phenylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36O3/c1-27-16-14-21(29)18-20(27)9-10-22-23-11-12-25(28(23,2)17-15-24(22)27)31-26(30)13-8-19-6-4-3-5-7-19/h3-7,18,22-25H,8-17H2,1-2H3/t22-,23-,24-,25-,27-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHSXYDOROIURIP-FEZCWRLCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CCC35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2OC(=O)CCC4=CC=CC=C4)CCC5=CC(=O)CC[C@]35C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5048712 | |
| Record name | Testosterone phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1255-49-8 | |
| Record name | Testosterone phenylpropionate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1255-49-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Testosterone 17-phenylpropionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001255498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Testosterone phenylpropionate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16003 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Testosterone phenylpropionate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26643 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Testosterone phenylpropionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5048712 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 17β-hydroxyandrost-4-en-3-one 3-phenylpropionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.650 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TESTOSTERONE PHENYLPROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8GN84GWX51 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does testosterone phenylpropionate exert its effects on the body?
A1: Testosterone phenylpropionate, like other testosterone esters, acts as a prodrug. It is hydrolyzed in the body to release testosterone, which then binds to androgen receptors in target tissues. [] This binding leads to a cascade of downstream effects, including increased protein synthesis, enhanced muscle mass and strength, and the development of male secondary sexual characteristics. [, ]
Q2: What is the molecular formula and weight of testosterone phenylpropionate?
A2: The molecular formula of testosterone phenylpropionate is C27H36O3, and its molecular weight is 408.57 g/mol.
Q3: Is there any spectroscopic data available for testosterone phenylpropionate?
A3: Yes, spectroscopic techniques like circular dichroism (CD) and ultraviolet (UV) spectroscopy have been employed to characterize testosterone phenylpropionate. Notably, it exhibits a characteristic negative Cotton effect in the CD spectrum within the 270-350 nm range, attributed to the n-π* electronic transition of the Δ4-3-ketosteroid structure. [, ]
Q4: What is the pharmacokinetic profile of testosterone phenylpropionate?
A5: Studies show that testosterone phenylpropionate, when administered intramuscularly, is readily absorbed into the bloodstream. It is then slowly hydrolyzed to release testosterone, resulting in a prolonged half-life compared to unesterified testosterone. [] Peak testosterone concentrations are generally observed several days after injection. [] The exact duration of action can vary depending on the dose and individual factors.
Q5: What are the documented applications of testosterone phenylpropionate in a clinical setting?
A6: Research highlights the use of testosterone phenylpropionate in treating hypogonadism in men, particularly when administered as part of a mixed testosterone ester preparation. [] It has also been investigated for its potential to improve nitrogen balance and promote weight gain in underweight geriatric women. [] One study used a combination of testosterone esters, including testosterone phenylpropionate, to treat constitutional delayed puberty in boys. [, ]
Q6: What are the potential risks and side effects associated with testosterone phenylpropionate use?
A7: While not extensively discussed in the provided papers, it's important to acknowledge that testosterone phenylpropionate, like other anabolic androgenic steroids, can have potential adverse effects. These can include but are not limited to: liver toxicity, cardiovascular complications, hormonal imbalances, and psychological effects. [] It's crucial to emphasize that this information is for scientific context and not to be misconstrued as medical advice.
Q7: How do structural modifications to the testosterone molecule, such as esterification with phenylpropionate, influence its activity?
A8: Esterification of testosterone with phenylpropionate, or other fatty acids, serves to alter its pharmacokinetic properties. These modifications typically result in increased lipophilicity and slower release of the active hormone (testosterone) from the injection site. [] This, in turn, leads to a prolonged duration of action compared to unmodified testosterone. []
Q8: How is testosterone phenylpropionate detected and quantified in biological samples?
A9: Analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have proven highly effective in detecting and quantifying testosterone phenylpropionate in biological matrices, such as blood and urine. [] These methods are essential in doping control to identify the use of exogenous testosterone. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


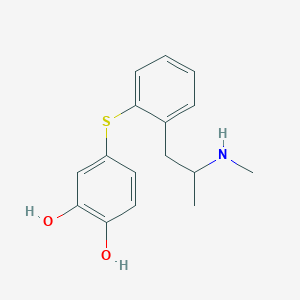
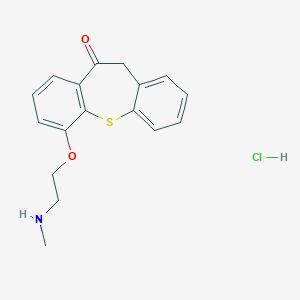

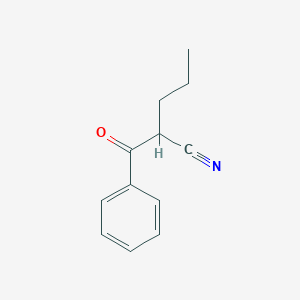

![[(E,2S,3R)-3-hydroxy-2-[[(Z)-3-pyren-1-ylprop-2-enoyl]amino]octadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B159503.png)

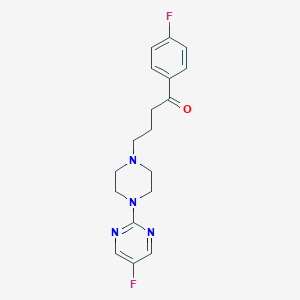


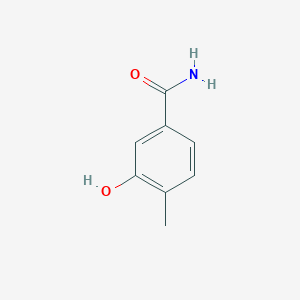
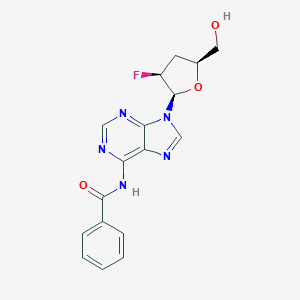
![(E)-But-2-enedioic acid;1-(3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-3-[2-(3-methylphenoxy)ethylamino]propan-1-one](/img/structure/B159515.png)
